molecular formula C20H24N2O3S B299772 N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

カタログ番号: B299772
分子量: 372.5 g/mol
InChIキー: RTGNHLMPKAHYLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as DMP 323, is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an important enzyme involved in the inflammatory response, and its inhibition has been shown to have therapeutic benefits in a variety of diseases, including cancer, arthritis, and Alzheimer's disease.

作用機序

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 is a selective inhibitor of COX-2, which is an enzyme involved in the production of prostaglandins, which are mediators of the inflammatory response. By inhibiting COX-2, this compound 323 reduces the production of prostaglandins, leading to a reduction in inflammation. This compound 323 is selective for COX-2 over COX-1, which is an enzyme involved in the production of prostaglandins that are important for maintaining normal physiological functions, such as gastric mucosal protection and platelet aggregation.
Biochemical and Physiological Effects:
This compound 323 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 323 inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In animal models of arthritis, this compound 323 reduces joint inflammation, cartilage damage, and bone erosion. In animal models of Alzheimer's disease, this compound 323 reduces brain inflammation, improves cognitive function, and reduces amyloid beta deposition.

実験室実験の利点と制限

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, which allows for the specific targeting of this enzyme. It has also been extensively studied in a variety of disease models, which provides a wealth of information on its pharmacological effects. However, there are also some limitations to using this compound 323 in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some disease models. It is also a small molecule inhibitor, which may limit its ability to penetrate into certain tissues or cells.

将来の方向性

There are several future directions for the study of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the investigation of the combination of COX-2 inhibitors with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents. Additionally, the use of this compound 323 in combination with other anti-inflammatory agents may have synergistic effects in reducing inflammation and improving disease outcomes. Finally, the investigation of the long-term effects of COX-2 inhibition on normal physiological functions, such as gastric mucosal protection and platelet aggregation, is an important area of research.

合成法

The synthesis of N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 involves several steps, including the reaction of 3,5-dimethylphenylboronic acid with 2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride in the presence of a palladium catalyst. This reaction produces the intermediate 3,5-dimethylphenyl(2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl)boronic acid, which is then treated with N,N-dimethylaniline to yield this compound 323.

科学的研究の応用

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide 323 has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer, COX-2 is overexpressed in many tumors, and its inhibition has been shown to have anti-tumor effects. This compound 323 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In arthritis, COX-2 is involved in the inflammatory response that leads to joint damage. This compound 323 has been shown to reduce inflammation and joint damage in animal models of arthritis. In Alzheimer's disease, COX-2 is upregulated in the brain, and its inhibition has been shown to have neuroprotective effects. This compound 323 has been shown to improve cognitive function and reduce brain inflammation in animal models of Alzheimer's disease.

特性

分子式

C20H24N2O3S

分子量

372.5 g/mol

IUPAC名

N-(3,5-dimethylphenyl)-2,6-dimethyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C20H24N2O3S/c1-13-8-14(2)10-17(9-13)21-26(24,25)20-15(3)11-18(12-16(20)4)22-7-5-6-19(22)23/h8-12,21H,5-7H2,1-4H3

InChIキー

RTGNHLMPKAHYLX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2C)N3CCCC3=O)C)C

正規SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2C)N3CCCC3=O)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。